3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Overview
Description
3-Chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, sulfonamide, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination and fluorination of the benzene ring, followed by the introduction of the sulfonamide group and the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents like chlorine gas or thionyl chloride, fluorinating agents like Selectfluor, and sulfonating agents like chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used to develop new drugs or therapeutic agents.
Medicine: The compound's sulfonamide group is of particular interest in medicinal chemistry. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-Fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but lacks the chloro group.
3-Chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but lacks the fluoro group.
N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but lacks both chloro and fluoro groups.
Uniqueness: The presence of both chloro and fluoro groups on the benzene ring makes this compound unique compared to its analogs. These substituents can significantly affect the compound's reactivity, stability, and biological activity.
Biological Activity
3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into key functional groups that contribute to its biological activity:
- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
- Pyrrolidine Ring : This five-membered ring is known for its role in various bioactive compounds, often contributing to receptor binding and modulation.
Research indicates that compounds with similar structures often exhibit their biological activity through several mechanisms:
- Enzyme Inhibition : Many sulfonamides act as inhibitors of specific enzymes, which can lead to altered metabolic pathways in target organisms. For instance, they may inhibit dihydrofolate reductase (DHFR), impacting DNA synthesis in bacteria .
- Antimicrobial Activity : The presence of halogen substituents has been associated with increased antimicrobial potency. Studies have shown that derivatives containing similar structures display significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Cell Proliferation Inhibition : Compounds with the pyrrolidine moiety have been noted to inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against various bacterial strains, demonstrating that halogenated compounds exhibited significant antibacterial activity, with MIC values ranging from 4.69 to 22.9 µM against different strains .
- Cancer Research : In a recent investigation, a compound similar to this compound was tested for its ability to inhibit cell growth in cancer models. The results indicated that specific modifications to the pyrrolidine structure enhanced its potency as an MDM2 inhibitor, a target for cancer therapy .
- Inhibition Studies : Research on related sulfonamide derivatives revealed that they could effectively inhibit DHFR activity, leading to decreased folate levels in treated cells, which is crucial for cancer cell survival .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c13-10-7-9(3-4-11(10)14)20(18,19)15-8-12(17)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQZABZYIQDYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328863 | |
Record name | 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690647-41-7 | |
Record name | 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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